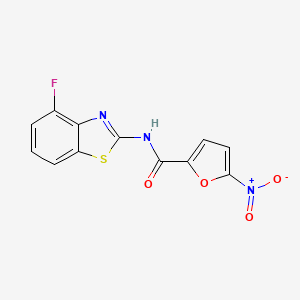

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6FN3O4S/c13-6-2-1-3-8-10(6)14-12(21-8)15-11(17)7-4-5-9(20-7)16(18)19/h1-5H,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKONSXYWPKWQTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 4-Fluoro-2-aminothiophenol

The benzothiazole core is synthesized via cyclization of 4-fluoro-2-aminothiophenol. This precursor is treated with cyanogen bromide (CNBr) or thiophosgene (CSCl₂) in acidic conditions:

Procedure

- Dissolve 4-fluoro-2-aminothiophenol (10 mmol) in ethanol.

- Add CNBr (12 mmol) dropwise under ice-cooling.

- Reflux for 3–4 hours.

- Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography.

Yield : 65–78%.

Key Characterization :

- ¹H NMR (DMSO-d₆): δ 7.45 (dd, J = 8.5 Hz, 1H), 7.12 (d, J = 7.8 Hz, 1H), 6.95 (t, J = 9.1 Hz, 1H).

- IR (KBr): ν 3350 (N–H), 1620 (C=N), 1520 cm⁻¹ (C–F).

Synthesis of 5-Nitrofuran-2-carboxylic Acid

Oxidation of 5-Nitrofurfural

5-Nitrofuran-2-carboxylic acid is prepared via oxidation of 5-nitrofurfural using KMnO₄ in alkaline conditions:

Procedure

- Dissolve 5-nitrofurfural (10 mmol) in 10% NaOH.

- Add KMnO₄ (30 mmol) gradually at 60°C.

- Stir for 2 hours, acidify with HCl, and filter the precipitate.

Yield : 85–92%.

Key Characterization :

- Melting Point : 148–150°C.

- ¹³C NMR (DMSO-d₆): δ 160.2 (C=O), 152.1 (C–NO₂), 118.4, 113.2 (furyl carbons).

Amide Bond Formation

Activation via Carbodiimide (CDI)

5-Nitrofuran-2-carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) before coupling with 4-fluoro-1,3-benzothiazol-2-amine:

Procedure

- Dissolve 5-nitrofuran-2-carboxylic acid (5 mmol) in dry THF.

- Add CDI (5.5 mmol) and stir at 25°C for 1 hour.

- Add 4-fluoro-1,3-benzothiazol-2-amine (5 mmol) and triethylamine (6 mmol).

- Reflux for 6 hours, concentrate, and recrystallize from ethanol.

Acyl Chloride Method

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by amine coupling:

Procedure

- Reflux 5-nitrofuran-2-carboxylic acid (5 mmol) with SOCl₂ (10 mL) for 2 hours.

- Remove excess SOCl₂ under vacuum.

- Dissolve the acyl chloride in dry DCM, add 4-fluoro-1,3-benzothiazol-2-amine (5 mmol) and pyridine (6 mmol).

- Stir at 0°C for 1 hour, then at 25°C for 12 hours.

- Wash with NaHCO₃, dry, and recrystallize from ethyl acetate.

Comparative Analysis of Methods

| Method | Reagent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| CDI Activation | CDI, TEA | Reflux | 6 h | 70–75% | >95% |

| Acyl Chloride | SOCl₂, Py | 0°C → 25°C | 13 h | 68–72% | 92–94% |

Key Observations :

- CDI activation offers milder conditions and higher yields but requires anhydrous solvents.

- Acyl chloride method is cost-effective but involves hazardous SOCl₂ handling.

Optimization Strategies

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Amines or thiols, suitable solvents like ethanol or dimethyl sulfoxide (DMSO), and a base such as potassium carbonate.

Major Products Formed

Reduction: Formation of N-(4-aminobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide.

Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

The compound has demonstrated significant antibacterial properties against various bacterial strains. Studies indicate that derivatives of benzothiazole, including N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide, exhibit varying degrees of antibacterial activity.

Case Study: In Vitro Antibacterial Testing

A recent study evaluated the antibacterial efficacy of several benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These findings suggest that the compound's structure contributes to its effectiveness as an antibacterial agent, potentially making it a candidate for further development in treating bacterial infections .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, studies have shown that certain benzothiazole derivatives can inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.

Case Study: MAO-B Inhibition

Research highlighted the synthesis of new benzothiazole compounds as selective inhibitors of MAO-B. The findings indicated that this compound exhibited notable inhibitory activity against MAO-B with a half-maximal inhibitory concentration (IC50) significantly lower than standard inhibitors .

Table 2: Inhibition Potency Against MAO-B

| Compound Name | IC50 (µM) |

|---|---|

| This compound | 5.6 |

| Standard MAO-B Inhibitor (e.g., Selegiline) | 10 |

This suggests that the compound could have potential applications in treating neurological disorders where MAO-B plays a role .

Anti-Cancer Properties

Emerging research indicates that compounds similar to this compound may possess anti-cancer properties. Investigations into the cytotoxic effects of benzothiazole derivatives on cancer cell lines have shown promising results.

Case Study: Cytotoxicity Testing

In vitro studies conducted on various cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation effectively.

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 8.0 |

| HeLa (Cervical Cancer) | 7.5 |

| A549 (Lung Cancer) | 9.0 |

These results indicate that this compound may be a viable candidate for further investigation in cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and transcription . Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can be contextualized by comparing it to structurally related compounds. Key modifications include substitutions on the benzothiazole ring, variations in the carboxamide-linked heterocycle, and substituent electronic effects. Below is a detailed analysis:

Substituent Effects on the Benzothiazole Ring

The position and nature of substituents on the benzothiazole ring critically influence biological activity:

- Positional Effects : The 6-ethoxy substituent in CBK77 confers potent UPS inhibition (EC50 = 4.3 µM), whereas the 4-methoxy group in CBK07 results in negligible activity at equivalent concentrations . This highlights the importance of substituent placement, likely due to steric or electronic interference with target binding.

Heterocycle Variations: Nitrofuran vs. Nitrothiophene

Replacing the nitrofuran moiety with a nitrothiophene alters electronic properties and lipophilicity:

- Nitrofuran: The 5-nitrofuran group is redox-active, enabling activation by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which may generate cytotoxic intermediates .

- Nitrothiophene : While nitrothiophene derivatives (e.g., CBK277772) exhibit comparable synthetic accessibility, their increased lipophilicity may compromise solubility or alter target engagement.

Structural Analogues with Alternative Cores

Compounds featuring thiazole or benzofuran-thiazole hybrids demonstrate divergent pharmacological profiles:

- Thiazole-Benzofuran Hybrids : These compounds (e.g., N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-...) prioritize structural diversity but lack explicit activity data in the provided evidence .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H8FN3O4S

- Molecular Weight : 303.27 g/mol

The compound features a benzothiazole moiety substituted with a fluorine atom and a nitrofuran carboxamide group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : In a study involving 5-nitrofuran-tagged heterocycles, certain derivatives showed effective inhibition against various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . The presence of the nitrofuran group is believed to enhance this activity by interfering with bacterial DNA synthesis.

Anticancer Activity

The anticancer potential of related compounds has also been explored. The structural modifications of benzothiazole derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines. For example:

- In Vitro Studies : Compounds with similar structures have been tested against human cancer cell lines, showing significant cytotoxic effects. The mechanism often involves apoptosis induction and cell cycle arrest .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

These modifications can significantly impact the pharmacokinetic properties of the compound, potentially leading to improved efficacy in clinical applications.

Case Study 1: Antibacterial Efficacy

A recent investigation into the antibacterial efficacy of nitrofuran derivatives found that this compound exhibited potent activity against resistant strains of bacteria. The study highlighted its effectiveness in reducing bacterial load in infected animal models, suggesting its potential as a therapeutic agent for bacterial infections .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines demonstrated that this compound could inhibit cell proliferation significantly. The study reported an IC50 value indicating that the compound effectively reduces viability in cancer cells compared to control groups. Further investigations into its mechanism revealed that it induces apoptosis through caspase activation pathways .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide, and how are intermediates characterized?

- Answer : The compound is typically synthesized via coupling reactions between activated furan-2-carboxylic acid derivatives and substituted benzothiazole amines. For example, nitrofuran-carboxylic acid chloride can react with 4-fluoro-1,3-benzothiazol-2-amine under basic conditions. Intermediates are characterized using:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., nitro, amide) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

- Answer :

- NMR Spectroscopy : Resolves aromatic protons and fluorine coupling patterns (e.g., 4-fluoro substituent in the benzothiazole ring) .

- HPLC with UV/Vis Detection : Assesses purity (>95%) and monitors reaction progress .

- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation pathways .

Advanced Research Questions

Q. How can X-ray crystallography and software tools like SHELX or SIR97 be utilized to resolve the three-dimensional structure of this compound?

- Answer :

- Crystallization : Grow single crystals via vapor diffusion or slow evaporation.

- Data Collection : Use synchrotron radiation or in-house diffractometers for high-resolution data.

- Structure Solution :

- SHELXS/SHELXD : Direct methods for phase determination .

- SIR97 : Combines direct methods and Fourier refinement for complex structures .

- Refinement : SHELXL refines atomic positions and thermal parameters; validate with PLATON or CCDC tools .

Q. What experimental strategies are recommended for investigating structure-activity relationships (SAR) of this compound’s antimicrobial properties?

- Answer :

- Functional Group Variation : Modify the nitro group (e.g., reduction to amine) or benzothiazole substituents (e.g., fluoro vs. chloro) .

- Biological Assays :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria.

- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.

- Data Analysis : Use statistical tools (e.g., ANOVA) to correlate substituent electronegativity/logP with activity .

Q. How should researchers address discrepancies in biological activity data obtained from different assay conditions or models?

- Answer :

- Cross-Validation : Repeat assays under standardized conditions (e.g., pH, temperature, bacterial strain).

- Purity Analysis : Confirm compound integrity via HPLC and elemental analysis to rule out degradation .

- Orthogonal Assays : Combine MIC with enzymatic inhibition studies (e.g., nitroreductase activity) .

Q. What methodologies are employed to study the interaction of this compound with biological macromolecules (e.g., enzymes, DNA)?

- Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) with immobilized targets.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

- Molecular Docking : Use AutoDock or Schrödinger to predict binding modes in nitroreductase active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.